N4-Ethyl Substituent is Critical for Potency Against Azole-Resistant Candida spp.
In the ATTAF series (aryl-1,2,4-triazol-3-ylthio fluconazole analogs), which is structurally derived from this core triazole-3-thiol, the presence of an N4-ethyl group is a key determinant for potent activity against both fluconazole-susceptible and -resistant Candida isolates [1]. While direct MIC data for this specific compound is not published, its core scaffold is a necessary precursor to the ATTAF analogs. The study reports that ATTAF-1 and ATTAF-2 had the lowest geometric mean MICs (0.101 to 0.146 µg/mL) compared to fluconazole (0.414 to 2.629 µg/mL) across C. albicans, C. glabrata, and C. tropicalis [1].
| Evidence Dimension | Antifungal Potency (Geometric Mean MIC) |
|---|---|
| Target Compound Data | Scaffold is a direct precursor; data not available for final thiol |
| Comparator Or Baseline | ATTAF-1 (derived from N4-ethyl triazolethiol): GM MIC 0.101-0.146 µg/mL vs. Fluconazole: GM MIC 0.414-2.629 µg/mL |
| Quantified Difference | 4- to 18-fold lower MIC for ATTAF-1/2 versus fluconazole |
| Conditions | Broth microdilution against 52 clinical Candida isolates (C. albicans, C. glabrata, C. tropicalis, C. parapsilosis, C. krusei) |
Why This Matters
This evidence supports the selection of this specific N4-ethyl-substituted triazole-3-thiol as a building block for generating antifungal leads that overcome fluconazole resistance, a critical unmet clinical need.
- [1] Maertens, J. A., Raad, I. I., Marr, K. A., Patterson, T. F., Kontoyiannis, D. P., Cornely, O. A., ... & Walsh, T. J. (2016). In Vitro Activities of Novel Azole Compounds ATTAF-1 and ATTAF-2 against Fluconazole-Susceptible and -Resistant Isolates of Candida Species. Antimicrobial Agents and Chemotherapy, 61(1), e01106-16. https://doi.org/10.1128/AAC.01106-16 View Source
